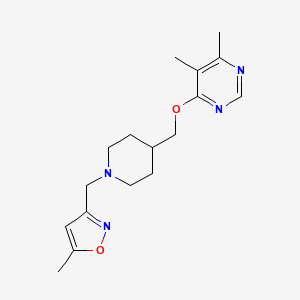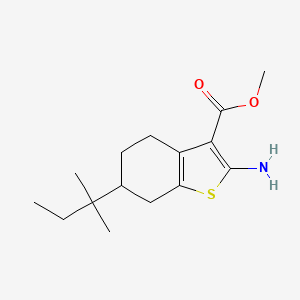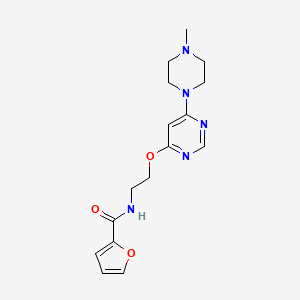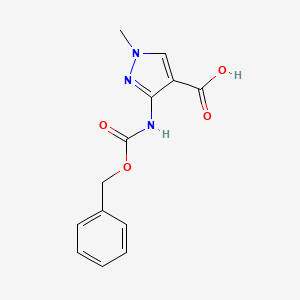
3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a synthetic organic compound characterized by a complex molecular structure. It features a pyrimidine moiety attached to a piperidine ring, linked through an oxy-methyl bridge, and capped with an isoxazole unit. This intricate composition endows the compound with unique chemical and biological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 5,6-Dimethylpyrimidin-4-yl from precursor compounds through cyclization.
Step 2: : Functionalization of the pyrimidine ring to introduce the oxy-methyl group using suitable alkylating agents.
Step 3: : Attachment of the functionalized pyrimidine to piperidine via nucleophilic substitution.
Step 4: : Formation of the isoxazole ring through a cyclization reaction involving the piperidine derivative.
Step 5: : Final modification to introduce the methyl group on the isoxazole ring.
Industrial Production Methods: : Industrial production follows a streamlined version of the synthetic route with optimized reaction conditions to ensure high yield and purity. Batch reactors and continuous flow systems are employed to scale up the synthesis.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like permanganate or chromium trioxide.
Reduction: : Reduction reactions can occur, particularly in the pyrimidine moiety, using agents like lithium aluminum hydride.
Substitution: : The piperidine and pyrimidine rings are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Acetonitrile, dimethyl sulfoxide.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Generation of reduced pyrimidine compounds.
Substitution: : Various substituted derivatives based on the nucleophile used.
科学的研究の応用
Chemistry: : Used as a reagent in organic synthesis for the development of new molecules and as a building block for more complex structures.
Biology: : Explored for its potential as a biological probe due to its unique structural properties.
Medicine: : Investigated for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals, benefiting from its robust chemical nature.
作用機序
Mechanism: : The compound interacts with biological targets primarily through binding to specific enzymes or receptors. Its mechanism of action involves the inhibition of enzymatic activity or modulation of receptor function, disrupting normal biochemical pathways.
Molecular Targets
Enzymes: : Various hydrolases and oxidoreductases.
Receptors: : Certain G protein-coupled receptors (GPCRs) involved in cellular signaling pathways.
Pathways Involved: : Engages in signaling pathways related to cellular metabolism and gene expression regulation.
類似化合物との比較
Comparison
Similar Compounds: : 2-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole, 3-((4-(((6,7-Dimethylpyrimidin-5-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole.
Uniqueness: : The specific arrangement of the functional groups and the unique combination of rings make 3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole distinct in its reactivity and biological activity.
In essence, this compound is a compound of great interest due to its sophisticated structure and wide-ranging applications. Its preparation, reactions, and biological interactions make it a valuable subject in both academic and industrial research.
特性
IUPAC Name |
3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-8-16(20-23-12)9-21-6-4-15(5-7-21)10-22-17-13(2)14(3)18-11-19-17/h8,11,15H,4-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNNPYCBJRXDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxaline-1-carboxamide](/img/structure/B2577293.png)
![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2577294.png)
![2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2577295.png)
![2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetamide](/img/structure/B2577296.png)


![N-(4-fluorophenyl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2577300.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3-thienyl)acetonitrile](/img/structure/B2577305.png)
![N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]but-2-ynamide](/img/structure/B2577309.png)


![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)
